2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one
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Overview
Description
2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is a chemical compound characterized by its unique structure, which includes a cyclopentanone ring substituted with a decyl chain and a tetrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one typically involves the reaction of a cyclopentanone derivative with a tetrazole-containing reagent. One common method includes the use of 2-decylcyclopentanone as the starting material, which undergoes a nucleophilic substitution reaction with a tetrazole thiol. The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The tetrazole group is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity. The decyl chain and cyclopentanone ring contribute to the compound’s lipophilicity and overall molecular stability, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Tetrazol-5-yl)ethan-1-amine hydrochloride: This compound shares the tetrazole group but differs in its overall structure and properties.
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester: Another tetrazole-containing compound with distinct structural features and applications.
Uniqueness
2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is unique due to its combination of a cyclopentanone ring, a decyl chain, and a tetrazole group. This specific arrangement imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61631-40-1 |
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Molecular Formula |
C16H28N4OS |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-decyl-5-(2H-tetrazol-5-ylsulfanyl)cyclopentan-1-one |
InChI |
InChI=1S/C16H28N4OS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15(13)21)22-16-17-19-20-18-16/h13-14H,2-12H2,1H3,(H,17,18,19,20) |
InChI Key |
LXRWIWSXVOGVQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCC(C1=O)SC2=NNN=N2 |
Origin of Product |
United States |
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